molecular formula C9H17N4O7P B008345 2'-Deoxycytidine 3'-monophosphate ammonium salt CAS No. 102783-50-6

2'-Deoxycytidine 3'-monophosphate ammonium salt

Cat. No. B008345
M. Wt: 324.23 g/mol
InChI Key: VCTPYSBTEURORB-UHFFFAOYSA-N
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Description

"2'-Deoxycytidine 3'-monophosphate ammonium salt" is a nucleotide involved in various biochemical processes, including DNA synthesis and repair. It serves as a monomer in the DNA structure, providing a framework for understanding its synthesis, molecular structure, reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of 2'-Deoxycytidine 3'-monophosphate ammonium salt can be approached through enzymatic methods, offering a sustainable alternative to traditional chemical synthesis. These methods involve phosphoribosyltransferases (PRTs) as biocatalysts, which facilitate the synthesis of nucleoside-5'-monophosphates (NMPs), including 2'-Deoxycytidine 3'-monophosphate. The process involves several enzymatic steps that convert 2'-Deoxycytidine to its monophosphate form, highlighting the efficiency and specificity of enzymes in nucleotide synthesis (Arco & Fernández‐Lucas, 2017).

Scientific Research Applications

  • Fluorescent Labeling of DNA : The synthesis of 2′-deoxycytidine and its triphosphate-bearing fluorophore enables environment-sensitive fluorescent labeling of DNA. This technique is potentially useful for sensing protein-DNA interactions in various environments (Kuba, Pohl, & Hocek, 2018).

  • Synthesis of Radioactive Compounds : Radioactive 5-Methyl-2′-Deoxycytidine 5′-monophosphates have been synthesized using a 32P-postlabeling procedure, providing valuable compounds for biological and biochemical experiments (Vilpo & Vilpo, 1989).

  • Cancer Chemotherapy : Iododeoxycytidylic acid, when complexed with polycations, can localize iodine into tumor DNA without increasing it in normal tissue. This has potential benefits for cancer chemotherapy (Woodman, 1968).

  • DNA Demethylation Monitoring : Optimal HPLC separation conditions for 2'-deoxycytidine-5'-monophosphate in DNA demethylation monitoring have been established, which is crucial for studies in genetic epigenetics (Havliš et al., 2001).

  • Study of Molecular Configuration : The crystal structure of 2'-deoxycytidine hemidihydrogenphosphate reveals unique molecular configurations, crucial for understanding nucleic acid structure and function (Jaskólski et al., 1994).

  • Synthesis of Nucleoside Tetraphosphates : An efficient three-step synthetic strategy has been developed to synthesize pyrimidine specific 2′-deoxynucleoside-5′-tetraphosphates, which are important in various biochemical processes (Kore et al., 2012).

  • Nucleotide Complex Formation : Studies have shown that 2'-deoxycytidine 5'-monophosphate can form mixed metal ion nucleotide complexes with metal ions, indicating its potential in bioinorganic chemistry (Song et al., 1995).

  • Drug Interactions and Antiviral Activity : The phosphorylation of lamivudine, an antiviral drug, is significantly inhibited by deoxycytidine, impacting its antiviral activity. This is vital for understanding drug interactions and efficacy (Kewn et al., 1997).

properties

IUPAC Name

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N3O7P.H3N/c10-7-1-2-12(9(14)11-7)8-3-5(6(4-13)18-8)19-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);1H3/t5-,6+,8+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTPYSBTEURORB-OERIEOFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N4O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxycytidine 3'-monophosphate ammonium salt

CAS RN

102783-50-6
Record name 3′-Cytidylic acid, 2′-deoxy-, diammonium salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102783-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2'-Deoxycytidine 3'-monophosphate ammonium salt
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Citations

For This Compound
1
Citations
SB Tzokov, RT Momtcheva… - Phosphorus, Sulfur, and …, 2004 - Taylor & Francis
The phosphonylation by oxirane/phosphorous acid is characterized by formation of spirophosphorane, which provides the active intermediate in the reaction, β-hydroxyalkyl alkylene …
Number of citations: 1 www.tandfonline.com

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